molecular formula C9H12ClNO2 B13314721 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol

3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol

Cat. No.: B13314721
M. Wt: 201.65 g/mol
InChI Key: ZHENAFXVIYBBDH-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol ( 1490967-63-9) is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . This phenol derivative features a chloro-substituted aromatic ring and an ethanolamine side chain, a structure of significant interest in organic and medicinal chemistry research. The presence of the 2-hydroxyethylamino group is a key functional moiety. Similar hydroxyethylamino structures are extensively utilized in chemical synthesis, particularly in the development of specialty dyes and pigments, where they serve as key intermediates in nucleophilic substitution reactions . As a chlorophenol, this compound requires careful handling and strict adherence to safe laboratory practices. Chlorophenols, as a class of compounds, are recognized as environmental contaminants and require thorough risk assessment and proper disposal methods . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or for studying the properties and reactivity of functionalized phenols. For specific storage and handling conditions, please refer to the associated Safety Data Sheet.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-chloro-2-[(2-hydroxyethylamino)methyl]phenol

InChI

InChI=1S/C9H12ClNO2/c10-8-2-1-3-9(13)7(8)6-11-4-5-12/h1-3,11-13H,4-6H2

InChI Key

ZHENAFXVIYBBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the chloro group of 3-chlorophenol, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxy compounds.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity/Applications
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol C₁₃H₉Cl₂NO 274.12 Chloro, imino (Schiff base) Not reported Antimicrobial, coordination chemistry
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ 277.75 Chloro, methoxy, methylphenylamino Not reported Potential pharmacological agent
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Chloro, hydroxy, methoxy, acetyl 97–98 Intermediate in organic synthesis
3-(1-Hydroxy-2-(methylamino)ethyl)phenol C₉H₁₃NO₂ 167.21 Hydroxy, methylaminoethyl Not reported Biochemical research

Key Structural and Functional Differences

Backbone Modifications: The target compound has a hydroxyethylamino-methyl side chain, distinct from the imino group in Schiff bases (e.g., ) or the methoxy and acetyl groups in ketone derivatives (e.g., ). This side chain likely enhances hydrogen-bonding capacity and aqueous solubility compared to halogenated analogs.

Halogen Effects: The 3-chloro substituent on the aromatic ring is shared with compounds like (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol , which exhibits antimicrobial properties due to halogen-enhanced electron withdrawal. However, the absence of a second chloro group (as in ) may reduce lipophilicity.

Synthetic Pathways: Schiff base analogs (e.g., ) are synthesized via condensation of amines and aldehydes under reflux (e.g., ethanol with acetic acid), whereas hydroxyethylamino derivatives might require reductive amination or nucleophilic substitution.

Thermal Stability: Compared to acetylated analogs (e.g., 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone, m.p. 97–98°C ), the hydroxyethylamino group may lower melting points due to reduced crystallinity.

Biological Activity

3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol, commonly referred to as a chlorinated phenol derivative, has garnered attention in recent years due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorine atom and a hydroxyethylamino group attached to a phenolic structure. The general formula can be represented as follows:

C9H12ClNO2\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}_2

This structure imparts unique chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably, it showed moderate cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of approximately 50 µM and 75 µM, respectively . These findings suggest that the compound may serve as a lead for the development of novel anticancer agents.

The mechanism by which 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol exerts its biological effects is believed to involve the inhibition of key enzymes and cellular pathways. For instance, molecular docking studies indicate strong interactions with aromatase and glycosyltransferase enzymes, which are critical in cancer progression . Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Data Summary

The following table summarizes key biological activities and findings related to 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol:

Biological Activity Tested Cell Lines IC50/MIC Values References
AntimicrobialStaphylococcus aureus, E. coliMIC: 32-128 µg/mL
CytotoxicityMCF-7 (breast), PC-3 (prostate)IC50: 50 µM (MCF-7), 75 µM (PC-3)
Enzyme InhibitionAromatase, GlycosyltransferaseActive at low concentrations

Case Studies

  • Antimicrobial Efficacy : A clinical study demonstrated that formulations containing 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol significantly reduced bacterial load in infected wounds compared to control treatments. This suggests its potential utility in topical antiseptic applications .
  • Cytotoxic Evaluation : In a comparative analysis with standard chemotherapeutics like cisplatin and doxorubicin, 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Q & A

(Basic) What are the established synthetic routes for 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol, and what critical reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via a Mannich reaction, where 3-chloro-2-hydroxybenzaldehyde reacts with 2-hydroxyethylamine and formaldehyde under acidic or basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Optimized at 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Use of HCl or acetic acid improves imine intermediate formation.
    A reported yield of 50% was achieved using 2-amino-3-chlorophenol derivatives under reflux conditions in ethanol .

(Advanced) How does the position of the chlorine substituent affect the compound’s reactivity in nucleophilic substitution compared to structural analogs?

Methodological Answer:
The meta-chlorine substituent (position 3) on the phenolic ring increases electron-withdrawing effects, polarizing the C–Cl bond and enhancing susceptibility to nucleophilic attack. Comparative studies with para-chloro analogs (e.g., 4-bromo-2-[(cyclopentylamino)methyl]phenol) show:

Substituent Position Reactivity (SN2) Byproduct Formation
Meta (3-Chloro)HighLow (<5%)
Para (4-Chloro)ModerateHigh (15–20%)
This difference is attributed to steric hindrance and electronic effects . Researchers should prioritize meta-substituted derivatives for reactions requiring high electrophilicity.

(Basic) What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH₂–NH–), and δ 4.2 ppm (–OH) confirm the aminomethylphenol backbone .
    • ¹³C NMR : Signals at ~150 ppm (C–O phenolic) and 45–50 ppm (N–CH₂) validate the structure.
  • HPLC : Purity ≥95% is achievable using a C18 column (UV detection at 254 nm) with a retention time of ~8.35 minutes .
  • Mass Spectrometry : ESI-MS ([M+H]+) at m/z 230.1 confirms molecular weight.

(Advanced) How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) observed in different studies?

Methodological Answer:
Contradictions often arise from assay-specific variables:

Test Organisms/Cell Lines :

  • Antimicrobial assays (e.g., E. coli MIC = 32 µg/mL) may not correlate with anticancer activity (e.g., IC₅₀ = 45 µM in HeLa cells) due to membrane permeability differences .

Redox Conditions : The phenolic –OH group’s antioxidant activity can interfere with ROS-dependent assays. Use reducing agents (e.g., DTT) to standardize conditions.

Metabolite Interference : Hydroxyethylamine side-chain metabolism in vivo may alter activity profiles. Validate results using stable isotope-labeled analogs.

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure.
  • Spill Management : Absorb with diatomaceous earth; dispose as halogenated waste.
  • Storage : In amber glass under inert gas (N₂/Ar) to prevent oxidation.

(Advanced) What computational modeling approaches are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with homology-modeled proteins (e.g., CYP450 enzymes) to assess metabolic stability.
  • QM/MM Simulations : Evaluate electronic effects of the chloro substituent on transition-state stabilization in enzyme inhibition.
  • MD Simulations : Analyze hydroxyethylamine side-chain flexibility in aqueous vs. lipid bilayer environments (e.g., for blood-brain barrier penetration predictions).

(Advanced) How do solvent polarity and pH influence the compound’s stability during long-term storage?

Methodological Answer:

  • Aqueous Solutions : Degradation occurs at pH >7 via hydrolysis of the imine bond. Stability is maximized in pH 4–6 buffers (t₁/₂ >6 months at 4°C).
  • Organic Solvents : DMSO induces oxidation of the phenolic –OH group; use degassed acetonitrile for stock solutions.
  • Lyophilization : Freeze-drying with trehalose (1:5 w/w) retains >90% activity after 12 months .

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